Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate
Description
Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate (CAS: EN300-26861268) is a carbamate-protected oxolane derivative with the molecular formula C₁₅H₁₉NO₃ and a molecular weight of 261.32 g/mol . This compound features a tetrahydrofuran (oxolane) ring substituted at the 3-position with a tert-butyl carbamate group, a ketone (4-oxo) group, and two methyl substituents at the 5-position. The tert-butyl carbamate (Boc) group is widely employed in organic synthesis as a protective moiety for amines, ensuring stability under acidic or basic conditions during multi-step reactions.
Properties
IUPAC Name |
tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-15-11(4,5)8(7)13/h7H,6H2,1-5H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVJBJEKXBEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C(CO1)NC(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction is carried out at room temperature (17-22°C) using a combination of palladium catalysts and appropriate solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, facilitating the creation of complex molecules.
Medicine: Research in medicinal chemistry explores its potential as a precursor for drug development.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared below with tert-butyl N-(4-aminooxolan-3-yl)carbamate (CAS: 2305080-35-5, molecular formula: C₉H₁₈N₂O₃, molecular weight: 202.25 g/mol) , a closely related analog.
Table 1: Structural and Physical Comparison
| Property | Tert-butyl N-(5,5-dimethyl-4-oxooxolan-3-yl)carbamate | Tert-butyl N-(4-aminooxolan-3-yl)carbamate |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₃ | C₉H₁₈N₂O₃ |
| Molecular Weight (g/mol) | 261.32 | 202.25 |
| Key Functional Groups | 4-oxo, 5,5-dimethyl, Boc-protected amine | 4-amino, Boc-protected amine |
| CAS Number | EN300-26861268 | 2305080-35-5 |
| Structural Features | Rigid oxolane ring with ketone and methyl groups | Flexible oxolane ring with amino group |
Reactivity and Stability
This compound :
- The 4-oxo group enhances electrophilicity at the adjacent carbon, making it susceptible to nucleophilic attacks (e.g., Grignard reactions or reductions).
- The 5,5-dimethyl groups sterically hinder the oxolane ring, reducing ring-opening reactivity under mild conditions .
- The Boc group stabilizes the amine precursor, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid).
- Tert-butyl N-(4-aminooxolan-3-yl)carbamate: The 4-amino group introduces nucleophilic character, enabling participation in coupling reactions (e.g., amide bond formation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
